molecular formula C12H15N7O3S B3022188 2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1119449-47-6

2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B3022188
CAS No.: 1119449-47-6
M. Wt: 337.36 g/mol
InChI Key: YCYCSEBWXKMKHG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted with a methyl group at position 4, a [(3-nitrophenyl)amino]methyl group at position 5, and a thio-linked acetohydrazide moiety. Such derivatives are widely studied for their biological activities, including anticancer and antioxidant properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-methyl-5-[(3-nitroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3S/c1-18-10(16-17-12(18)23-7-11(20)15-13)6-14-8-3-2-4-9(5-8)19(21)22/h2-5,14H,6-7,13H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYCSEBWXKMKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N7O3SC_{12}H_{15}N_{7}O_{3}S, indicating the presence of nitrogen-containing heterocycles which are crucial for its biological activity. The triazole ring is known for its stability and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study evaluated the cytotoxic effects of various synthesized triazole derivatives against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that compounds similar to This compound exhibited significant cytotoxicity, particularly against melanoma cells .

Cell LineIC50 (µM)Selectivity
IGR39 (Melanoma)10.5High
MDA-MB-231 (Breast)25.3Moderate
Panc-1 (Pancreatic)30.0Low

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The triazole moiety acts as a pharmacophore that can interact with cellular targets involved in cancer progression .

Other Biological Activities

In addition to anticancer properties, This compound has been investigated for other biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown promising antimicrobial effects against various bacterial strains. Studies indicate that compounds with similar structures exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The presence of the triazole ring contributes to antioxidant activity, which is beneficial in reducing oxidative stress in cells .

Case Studies

  • Cytotoxicity Assay : A study conducted on synthesized triazole derivatives demonstrated that those incorporating hydrazone linkages showed enhanced cytotoxicity against cancer cell lines compared to their non-hydrazone counterparts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against a panel of microorganisms using disk diffusion methods. Compounds similar to This compound were found effective against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares its triazole-thioacetohydrazide backbone with numerous derivatives reported in the literature. Key structural variations among analogs include:

  • Substituents on the triazole ring : Methyl, phenyl, or allyl groups at position 3.
  • Aromatic/heterocyclic hydrazone moieties : Substituted benzylidene, indolin-3-ylidene, or pyridinyl groups.
  • Functional groups on substituents: Nitro, methoxy, dimethylamino, or trifluoromethyl groups.
Cytotoxicity and Anticancer Activity
  • N′-(5-nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (, Compound 6): Exhibited potent cytotoxicity against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells, with an IC₅₀ of 8.2 µM for IGR39 . The nitro group at the indolinone moiety enhanced activity compared to methoxy or fluoro analogs .
  • N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (, Compound 10): Showed selective inhibition of cancer cell migration (IC₅₀ = 12.4 µM for MDA-MB-231) with minimal toxicity to non-cancerous cells . The dimethylamino group improved selectivity, likely due to its electron-donating nature .
  • Target Compound: The 3-nitrophenylamino group may confer similar cytotoxicity but lacks direct experimental validation.
Antioxidant Activity
  • 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide (): Demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT) in FRAP assays . The p-tolyl group likely stabilized radical intermediates via resonance effects .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (EDGs): Methoxy or dimethylamino groups improve selectivity and reduce off-target toxicity .
  • Hydrazone Flexibility: Bulky substituents (e.g., pyridinyl) may hinder binding, while planar aromatic systems (e.g., indolinone) improve target engagement .

Data Tables

Table 1: Cytotoxicity of Selected Analogs vs. Target Compound

Compound (Reference) Substituents IC₅₀ (µM) - IGR39 IC₅₀ (µM) - MDA-MB-231 Selectivity Index (Cancer vs. Normal)
N′-(5-nitro-indolin-3-ylidene) 5-Nitroindolinone 8.2 14.5 2.1
N′-(4-dimethylamino-benzylidene) 4-Dimethylaminobenzylidene 15.3 12.4 4.8
Target Compound 3-Nitrophenylaminomethyl N/A N/A N/A

Table 2: Antioxidant Activity of Key Analogs

Compound (Reference) FRAP Activity (µmol Fe²⁺/g) Comparison to BHT
p-Tolyl-substituted analog 320 ± 12 1.5× higher
BHT (Control) 210 ± 10

Q & A

Q. What are the established synthetic routes for 2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide?

The compound is typically synthesized via multi-step pathways involving:

  • Hydrazide formation : Reacting ester precursors (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux (3–4 hours) to yield acetohydrazide intermediates .
  • Cyclization : Acidic or basic conditions facilitate intramolecular cyclization of thiosemicarbazides or hydrazinecarbothioamides to form the 1,2,4-triazole core .
  • Functionalization : Introducing the 3-nitrophenylamino moiety via nucleophilic substitution or Mannich reactions, often using aromatic amines and formaldehyde derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • IR spectroscopy : To identify N-H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : For resolving methyl, triazole, and aryl protons (e.g., 4-methyl groups at δ ~2.5 ppm; nitrophenyl protons at δ ~7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for recrystallization?

Propan-2-ol and ethanol are commonly used due to their polarity and ability to dissolve intermediates while precipitating pure products. Recrystallization is performed at 0–4°C after reflux, with yields improved by slow cooling .

Advanced Research Questions

Q. How can the cyclization step be optimized to enhance yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may accelerate cyclization vs. protic solvents like ethanol .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) can stabilize transition states, reducing side reactions .
  • Reaction monitoring : TLC or HPLC tracking helps terminate reactions at optimal conversion points to avoid over-cyclization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Structural-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitrophenyl vs. methoxyphenyl) to isolate contributions to activity .
  • Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) to reduce variability .
  • Docking studies : Computational modeling (e.g., AutoDock Vina) can predict binding affinities to targets like acetylcholinesterase or bacterial enzymes .

Q. How can tautomeric equilibria (thiol-thione) impact pharmacological data interpretation?

  • Spectroscopic analysis : IR and NMR can detect thione (C=S at ~1250 cm⁻¹) vs. thiol (S-H stretch) forms .
  • pH-dependent studies : Adjust buffer conditions (pH 2–12) to stabilize specific tautomers and correlate with activity trends .
  • X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms in solid state .

Methodological Considerations

  • Data contradiction example : A study reports high antifungal activity, while another shows none. This may arise from differences in fungal strains or compound solubility. To address, replicate assays using standardized CLSI/M38-A2 protocols and include solubility enhancers (e.g., DMSO ≤1%) .
  • Synthetic scalability : Pilot-scale reactions (50–100 mmol) require adjusted reflux times and stirring rates to maintain yield. Evidence suggests scaling propan-2-ol volumes linearly (2.5 L/mol) to prevent viscosity issues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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